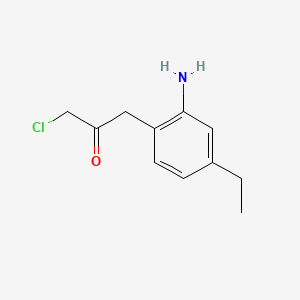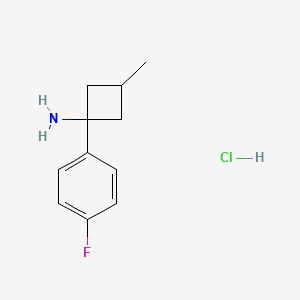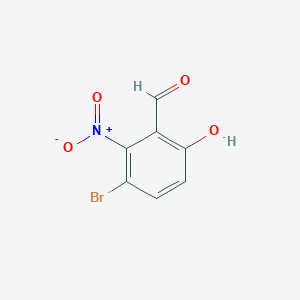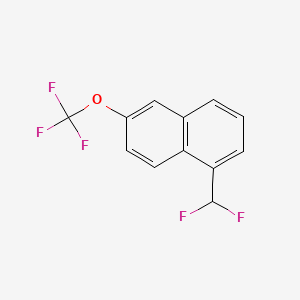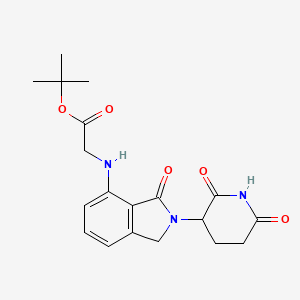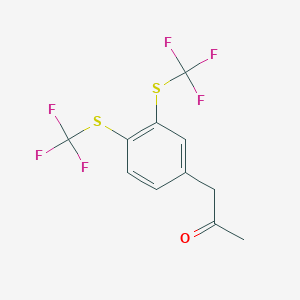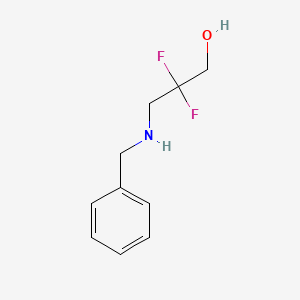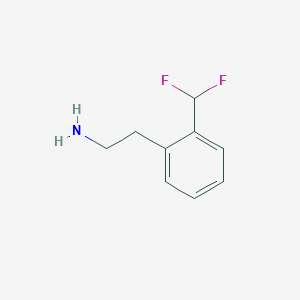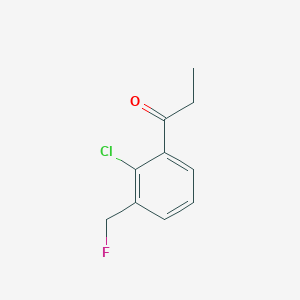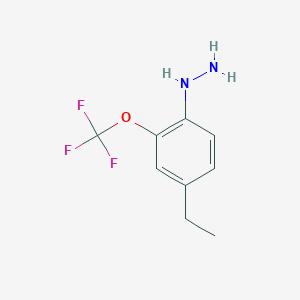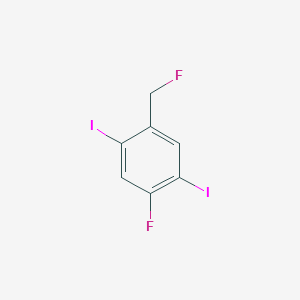![molecular formula C21H16N2O2 B14061961 2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 106428-29-9](/img/structure/B14061961.png)
2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- is a complex organic compound that belongs to the class of isoindoles Isoindoles are known for their unique structural properties and significant biological activities
Méthodes De Préparation
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- can be achieved through several synthetic routes:
Ring-Closure Reactions: One common method involves the cyclization of alkynes under catalytic conditions.
Intramolecular α-Arylation: Another approach includes the intramolecular α-arylation of amino esters, which can be catalyzed by palladium or other transition metals.
Cyclization of Benzylic Amines: This method involves the cyclization of benzylic amines under acidic conditions to form the isoindole ring.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinonoid derivatives, while reduction can produce dihydroisoindoles.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of drugs targeting various diseases, including cancer and inflammatory conditions.
Material Science: Isoindole derivatives are used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.
Biological Imaging: The compound can be used as a fluorescent probe for imaging biological systems, thanks to its aggregation-induced emission properties.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- can be compared with other similar compounds to highlight its uniqueness:
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are potent inhibitors of protein kinase CK2 and have shown promise as therapeutic agents.
1-Arylisoindoles: These derivatives are synthesized through palladium-catalyzed C-H transformations and have applications in material science.
The unique structural features and reactivity of 1H-Isoindole-1,3(2H)-dione, 2-[4-[(phenylmethyl)amino]phenyl]- make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
106428-29-9 |
|---|---|
Formule moléculaire |
C21H16N2O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-[4-(benzylamino)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H16N2O2/c24-20-18-8-4-5-9-19(18)21(25)23(20)17-12-10-16(11-13-17)22-14-15-6-2-1-3-7-15/h1-13,22H,14H2 |
Clé InChI |
RELZXIWCUDWPCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


